

A Comprehensive Technical Guide to the Applications of 4-Methylcyclohexanecarboxylic Acid

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Compound of Interest	
Compound Name:	4-Methylcyclohexanecarboxylic acid
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Introduction

4-Methylcyclohexanecarboxylic acid, a substituted cyclic carboxylic acid, serves as a versatile building block in various fields of chemical synthesis. Its unique structural features, including the presence of a cyclohexane ring and a carboxylic acid functional group, allow for its application in the development of pharmaceuticals, advanced polymers, and liquid crystal materials. This technical guide provides an in-depth review of the synthesis, properties, and key applications of **4-Methylcyclohexanecarboxylic acid**, with a focus on experimental protocols and quantitative data to support further research and development.

Physicochemical Properties

4-Methylcyclohexanecarboxylic acid ($C_8H_{14}O_2$) is a compound with a molecular weight of 142.20 g/mol .^[1] It exists as cis and trans isomers, which arise from the relative orientation of the methyl and carboxyl groups on the cyclohexane ring.[¹] The physical and chemical properties can vary depending on the isomeric composition of the sample.

Table 1: Physical and Chemical Properties of **4-Methylcyclohexanecarboxylic Acid**

Property	Value	References
Molecular Formula	C ₈ H ₁₄ O ₂	[1]
Molecular Weight	142.20 g/mol	[1]
Boiling Point	134-136 °C at 15 mmHg	
Density	1.005 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.4598	
Melting Point (trans-isomer)	109-111 °C	[2]
Melting Point (mixture)	110 °C	[3]
Flash Point	>113 °C (closed cup)	
pKa	4.92 ± 0.10 (Predicted)	[3]
Solubility	Soluble in Chloroform, DMSO, Methanol	[3]

Synthesis of 4-Methylcyclohexanecarboxylic Acid

The primary method for synthesizing **4-Methylcyclohexanecarboxylic acid** is through the catalytic hydrogenation of p-toluic acid.

Experimental Protocol: Hydrogenation of p-Toluic Acid[3][4]

Materials:

- p-Toluic acid
- 5% Ruthenium on activated carbon (catalyst)
- Deionized water
- Hydrogen gas
- Ethyl acetate

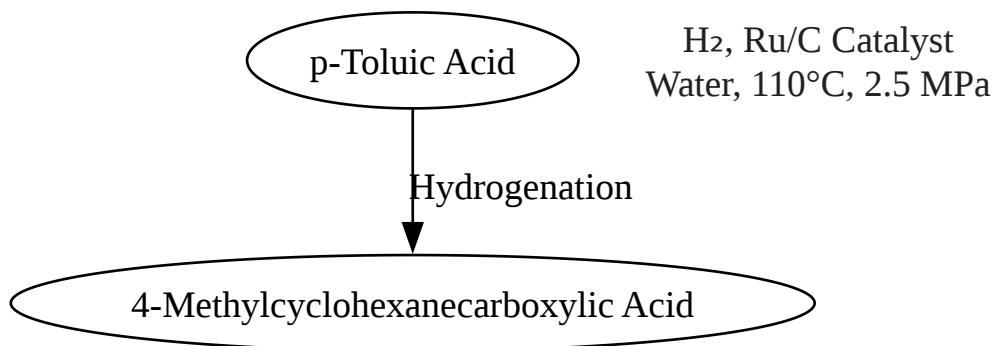
- Ethanol

Equipment:

- 25 mL stainless steel autoclave with a PTFE liner
- Magnetic stirrer
- Gas chromatograph (GC) with a flame ionization detector (FID)
- Gas chromatography-mass spectrometer (GC-MS)

Procedure:

- Disperse 20 mg of the catalyst and 61 mg (0.5 mmol) of p-toluiic acid in 5 mL of deionized water in the autoclave.
- Seal the autoclave and replace the air inside with hydrogen gas.
- Pressurize the autoclave with hydrogen to 2.5 MPa.
- Heat the reaction mixture to 110 °C while stirring magnetically at 1000 rpm.
- Maintain these conditions until the reaction is complete (monitoring can be done by taking samples and analyzing via GC).
- Cool the autoclave to room temperature.
- Extract the reaction mixture with ethyl acetate.
- Separate the solid catalyst by centrifugation.
- Wash the recovered catalyst sequentially with ethyl acetate, ethanol, and deionized water.
- Analyze the filtrate by GC and confirm the product structure by GC-MS.



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Caption: Synthesis route of Tranexamic Acid.

A detailed experimental protocol for the final hydrogenation and isomerization step is described in a patent. [4]

Experimental Protocol: Simultaneous Reduction and Isomerization to Tranexamic Acid

[4] Materials:

- p-Aminomethylbenzoic acid
- 5% Ruthenium on activated carbon
- 14N Hydrochloric acid or 20% aqueous Sodium Hydroxide solution
- Hydrogen gas

Equipment:

- High-pressure autoclave

Procedure:

- Charge the autoclave with p-aminomethylbenzoic acid, the ruthenium catalyst, and the acidic or basic solvent.

- Pressurize the autoclave with hydrogen to 20-200 Kg/cm².
- Heat the mixture to a temperature between 70°C and 200°C.
- Maintain the reaction for 0.5 to 20 hours to achieve simultaneous reduction of the aromatic ring and isomerization to the trans product.
- After the reaction, cool the autoclave and process the mixture to isolate the Tranexamic acid.

Table 2: Reaction Conditions for Tranexamic Acid Synthesis [4]

Solvent	Temperature (°C)	Pressure (Kg/cm ²)	Reaction Time (hours)	Yield of trans-isomer (%)
14N HCl	150	150	2	>90

| 20% NaOH | 180 | 150 | 4 | >85 |

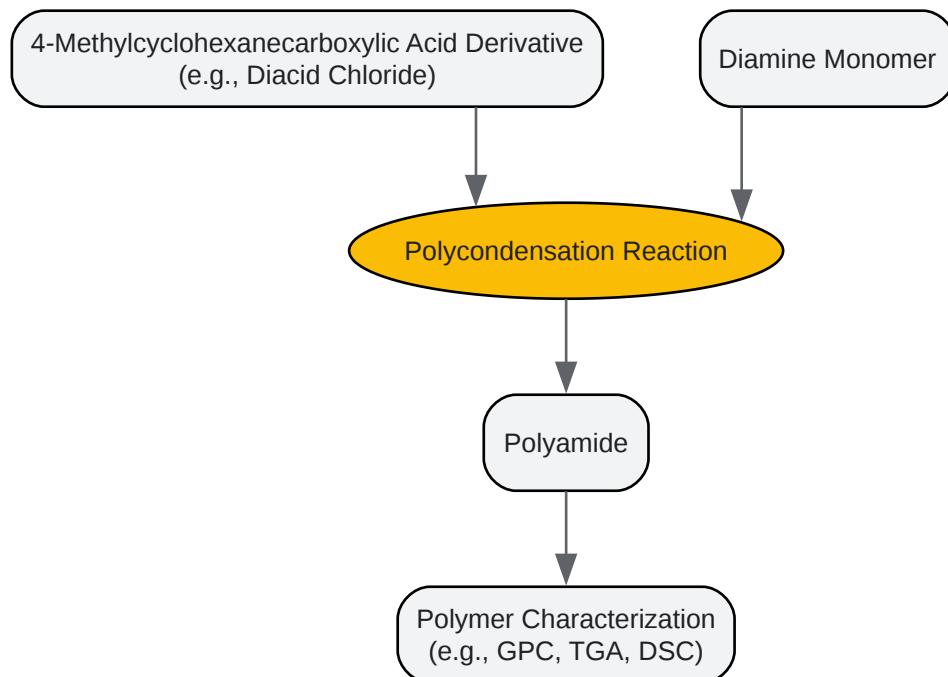
Applications in Polymer Chemistry

4-Methylcyclohexanecarboxylic acid and its derivatives are valuable monomers for the synthesis of polyamides, imparting unique properties to the resulting polymers due to the alicyclic structure.

Polyamide Synthesis

Polyamides are typically synthesized through the polycondensation of a dicarboxylic acid with a diamine. [5] While specific protocols for the direct use of **4-Methylcyclohexanecarboxylic acid** in high-performance polyamides are proprietary, a general procedure for polyamide synthesis is outlined below. The dicarboxylic acid would first need to be converted to a diacid chloride.

Diagram 3: General Polyamide Synthesis Workflow



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Caption: Workflow for polyamide synthesis.

Applications in Liquid Crystal Synthesis

The rigid core of the cyclohexane ring in **4-Methylcyclohexanecarboxylic acid** makes it a suitable component for the synthesis of liquid crystals. The synthesis often involves esterification of the carboxylic acid with a mesogenic phenol derivative.

Experimental Protocol: Synthesis of a Liquid Crystal Ester

[6] Materials:

- trans-4-n-Alkyl-cyclohexane carboxylic acid (a derivative of **4-methylcyclohexanecarboxylic acid**)
- 4-Cyanophenol
- Water-soluble carbodiimide (coupling agent)

- Cyclopentylmethyl ether (CPME, solvent)

Equipment:

- Microwave reactor
- Standard laboratory glassware for organic synthesis

Procedure:

- Dissolve the trans-4-n-alkyl-cyclohexane carboxylic acid and 4-cyanophenol in CPME.
- Add the water-soluble carbodiimide to the mixture.
- Heat the reaction mixture using microwave irradiation.
- Monitor the reaction progress by thin-layer chromatography.
- Upon completion, perform a suitable workup to isolate the crude product.
- Purify the product by recrystallization or column chromatography.
- Characterize the liquid crystalline properties using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Table 3: Phase Transition Temperatures of trans-4-n-Alkyl-cyclohexane Carboxylic Acid 4-Cyanophenol Esters [6]

Alkyl Chain Length	Melting Point (°C)	Nematic to Isotropic Transition (°C)
C3	75	145
C5	68	162

| C7 | 72 | 158 |

Conclusion

4-Methylcyclohexanecarboxylic acid is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical, polymer, and materials science industries. Its synthesis from readily available starting materials and its utility as a building block for high-value products make it a compound of ongoing interest for researchers and chemical manufacturers. The detailed protocols and data presented in this guide are intended to facilitate further innovation and application of this important molecule.

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